4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde
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Overview
Description
4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound with the molecular formula C7H5N3OS. This compound is characterized by a fused ring system that includes both a thiophene and a pyrimidine ring, making it a valuable scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can produce intermediates that are further cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino group and other positions on the ring system can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to various biological targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines
- Thieno[3,4-b]pyridine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to its specific substitution pattern and the presence of both an amino group and an aldehyde group on the thienopyrimidine scaffold. This unique structure allows for diverse chemical modifications and interactions with various biological targets, enhancing its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5N3OS |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c8-7-6-5(9-3-10-7)4(1-11)2-12-6/h1-3H,(H2,8,9,10) |
InChI Key |
MOVNHKVVWAPCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)N)C=O |
Origin of Product |
United States |
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